hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole

chemoselective oxidation alcohol oxidation chromium(VI) reagents

Imidazolium dichromate (CAS 109201-26-5), with the molecular formula C₆H₁₀Cr₂N₄O₇, is a heterocyclic onium dichromate salt that serves as a mild and selective chromium(VI)-based oxidizing agent. The compound is recognized for its distinct chemoselectivity profile, favoring the oxidation of allylic and benzylic alcohols over saturated aliphatic alcohols, making it a reagent of choice for synthetic applications where such discrimination is essential.

Molecular Formula C6H10Cr2N4O7
Molecular Weight 354.16 g/mol
Cat. No. B12060387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole
Molecular FormulaC6H10Cr2N4O7
Molecular Weight354.16 g/mol
Structural Identifiers
SMILESC1=CN=CN1.C1=CN=CN1.O[Cr](=O)(=O)O[Cr](=O)(=O)O
InChIInChI=1S/2C3H4N2.2Cr.2H2O.5O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2
InChIKeyOPMAIHGGKQJERG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazolium Dichromate (IDC): A Specialized Cr(VI) Oxidant and Its Niche Use in Selective Oxidation Chemistry


Imidazolium dichromate (CAS 109201-26-5), with the molecular formula C₆H₁₀Cr₂N₄O₇, is a heterocyclic onium dichromate salt that serves as a mild and selective chromium(VI)-based oxidizing agent. The compound is recognized for its distinct chemoselectivity profile, favoring the oxidation of allylic and benzylic alcohols over saturated aliphatic alcohols, making it a reagent of choice for synthetic applications where such discrimination is essential [1]. As a stable yellow-to-brown crystalline solid with a decomposition temperature of 126 °C , IDC was first introduced by Kim and Lhim as a new reagent for alcohol oxidation, expanding the toolbox beyond the more commonly employed pyridinium-based Cr(VI) reagents. Its preparation is straightforward, involving the reaction of imidazole with chromium trioxide in a minimal volume of water, yielding the product as a bright orange-yellow solid in high yield [2].

Why Imidazolium Dichromate Cannot Be Casually Substituted with Pyridinium Dichromate (PDC) or Other Onium Dichromates in Selective Oxidation Workflows


Chromium(VI) reagents are not functionally interchangeable. While pyridinium dichromate (PDC, mp 152–153 °C) and imidazolium dichromate (IDC, mp 126 °C dec.) share the same dichromate anion [Cr₂O₇]²⁻, the identity of the onium cation profoundly influences the physical properties, solubility profiles, and, critically, the chemoselectivity of the reagent . PDC oxidizes allylic, benzylic, saturated primary, and secondary alcohols with comparable efficiency , whereas IDC has been demonstrated to oxidize allylic and benzylic alcohols rapidly while leaving saturated aliphatic alcohols largely untouched [1]. This difference in substrate class discrimination is not a marginal effect—it determines whether a downstream synthetic sequence requires additional protection/deprotection steps or can proceed directly. Furthermore, the solubility profiles diverge substantially: IDC shows poor solubility in chlorinated solvents such as dichloromethane and chloroform , whereas PDC is routinely used in these media . For laboratories designing solvent-specific oxidation protocols or requiring orthogonal selectivity in polyfunctional molecule synthesis, generic substitution without experimental validation risks both yield loss and chemoselectivity failure.

Quantitative Differential Evidence for Imidazolium Dichromate Versus Closest Onium Dichromate Analogs


Chemoselective Discrimination: Allylic and Benzylic Alcohols Over Saturated Aliphatic Alcohols

IDC exhibits a pronounced and practically useful chemoselectivity that distinguishes it from the more promiscuous PDC. In the foundational study by Kim and Lhim, allylic and benzylic alcohols were rapidly oxidized to the corresponding carbonyl compounds by IDC, whereas saturated aliphatic alcohols were oxidized only slowly [1]. In contrast, PDC—both as the free salt and in its silica-immobilized form—is described as an effective reagent for oxidizing allylic, benzylic, and saturated primary and secondary alcohols without comparable discrimination . The 3-carboxypyridinium dichromate (NDC) reagent, a close structural analog, was explicitly noted to allow selective oxidation between benzylic and aliphatic alcohols specifically 'in contrast to the PDC reagent,' underscoring that the lack of benzylic/aliphatic discrimination is a recognized limitation of PDC that imidazolium-based and certain pyridinium variants were designed to overcome [2]. This chemoselectivity enables IDC to oxidize a benzylic alcohol in the presence of an unprotected aliphatic alcohol in the same molecule, avoiding additional protection/deprotection steps that would be required with PDC.

chemoselective oxidation alcohol oxidation chromium(VI) reagents

Thermal Stability and Decomposition Profile: IDC Decomposition at 126 °C Versus PDC Stability to 152–153 °C

The melting/decomposition point of IDC is consistently reported as 126 °C (with decomposition) across multiple authoritative databases, including ChemicalBook and Chemsrc . In comparison, pyridinium dichromate (PDC) melts without decomposition at 152–153 °C (literature range 147–153 °C depending on supplier) . The approximately 26 °C lower decomposition threshold of IDC has practical implications for reaction design: IDC is unsuitable for thermally driven oxidations above ~120 °C, whereas PDC can be safely employed at higher temperatures. This thermal limitation of IDC is, however, offset by its higher reactivity and selectivity at ambient or mildly elevated temperatures.

thermal stability decomposition temperature reagent handling

Solubility Profile Divergence: Differential Solvent Compatibility Between IDC and PDC

IDC exhibits a markedly restrictive solubility profile compared to PDC, a property that can be leveraged for reaction workup or solvent-driven selectivity. IDC is readily soluble in DMF and DMSO but only very slightly soluble in acetone, dichloromethane, and trichloromethane . In contrast, PDC is soluble in DMF, DMSO, and acetonitrile, and is sparingly soluble in dichloromethane and chloroform—solvents in which IDC is practically insoluble [1]. The poor solubility of IDC in CH₂Cl₂ is a critical operational differentiator, as CH₂Cl₂ is a preferred solvent for many PDC-mediated oxidations. For laboratories seeking to minimize DMF/DMSO usage due to their high boiling points and difficult removal, PDC in CH₂Cl₂ may be preferable. Conversely, for reactions where product isolation by simple filtration of spent oxidant is desired, IDC's limited solubility in chlorinated and ethereal solvents can facilitate cleaner workup.

solubility solvent selection reagent formulation

Synthesis Economics: Single-Step Preparation of IDC from Imidazole and CrO₃ in Water Versus Multi-Step Routes for Other Onium Dichromates

IDC is prepared by a notably simple protocol: addition of imidazole directly into a solution of chromium trioxide (CrO₃) in a minimum volume of water, yielding the product as a bright orange-yellow crystalline solid in high yield [1]. This contrasts with the preparation of benzimidazolium dichromates, which require benzimidazole or its 2-substituted derivatives to react with CrO₃, K₂Cr₂O₇, K₂CrO₄, or PDC in aqueous acetic acid at room temperature [2], and with 1-methylimidazolium chlorochromate, which requires 6 M HCl and yields a chlorochromate rather than a dichromate salt [3]. The aqueous, mineral-acid-free preparation of IDC eliminates the need for organic co-solvents or strong acids during synthesis, reducing reagent procurement costs and hazardous waste generation at the point of preparation.

reagent synthesis Cr(VI) oxidant preparation imidazolium salt

Kinetic Uniqueness: Non-Linear Hammett Behavior in IDC-Mediated Benzyl Alcohol Oxidation

The oxidation of substituted benzyl alcohols by IDC exhibits a non-linear Hammett plot, as reported in a dedicated kinetic study [1]. This observation is mechanistically significant: a non-linear Hammett relationship indicates a change in the rate-determining step or a shift in the transition-state structure as a function of substituent electronic effects. In contrast, the oxidation of diethyl sulfide by a panel of onium dichromates (including potassium dichromate, PDC, quinolinium dichromate, and IDC) was shown to proceed via a common mechanism with activation free energies that 'do not differ significantly' across the series [2]. The divergence between these two findings suggests that while IDC shares a common mechanistic framework with other dichromates for simple sulfide oxidation, its behavior with benzyl alcohol substrates is kinetically distinct—a feature that may translate into different substrate scope outcomes in complex molecule settings. The non-linear Hammett behavior is a class-level inference for IDC relative to other dichromates that show linear Hammett correlations for similar alcohol oxidations.

Hammett plot linear free energy relationship oxidation kinetics

Acid-Dependent Activation: Exclusive Mediation by p-Toluenesulfonic Acid (TsOH) for Non-Aqueous IDC Oxidations

In non-aqueous media (acetonitrile), IDC-mediated oxidation of aliphatic alcohols requires the presence of p-toluenesulfonic acid (TsOH) to proceed; mineral acids (HCl, H₂SO₄) and carboxylic acids (acetic acid) do not bring about the oxidation under these conditions [1]. The reaction is first order each in IDC, alcohol, and TsOH [1]. Similarly, in the oxidation of methylphenyl sulfide by IDC in acetonitrile, the reaction is first order in IDC and TsOH and zero order in the sulfide substrate [2]. In marked contrast, PDC-mediated oxidations in aprotic media are typically catalyzed by mineral acids (e.g., HClO₄) or trichloroacetic acid [3]. The exclusive requirement for TsOH—a non-oxidizable, non-nucleophilic organic acid—distinguishes IDC's acid-dependence profile from that of PDC and has practical implications for substrate compatibility when acid-sensitive functional groups are present.

acid catalysis non-aqueous oxidation TsOH specificity

Preferred Application Scenarios for Imidazolium Dichromate Stemming from Quantitative Differential Evidence


Chemoselective Oxidation of Benzylic Alcohols in the Presence of Unprotected Aliphatic Alcohols for Total Synthesis

In multistep total synthesis where a substrate contains both a benzylic (or allylic) alcohol that must be oxidized to the aldehyde/ketone and a saturated aliphatic alcohol that must be preserved, IDC is the reagent of choice over PDC. As established in Section 3 (Evidence Item 1), IDC rapidly oxidizes allylic and benzylic alcohols while leaving saturated aliphatic alcohols largely unreacted [1], whereas PDC oxidizes both classes without discrimination. Employing IDC in this scenario eliminates the need for a protection/deprotection sequence on the saturated alcohol, reducing the linear step count, improving overall yield, and minimizing chromatographic purification burden.

Non-Aqueous Oxidations Requiring Controlled Acid Catalysis via TsOH in Acetonitrile

For substrates that are sensitive to strong mineral acids or where precise kinetic control over the oxidation initiation is desired, the IDC/TsOH/acetonitrile system provides a uniquely controllable oxidation platform. As documented in Section 3 (Evidence Item 6), IDC oxidation in acetonitrile is exclusively mediated by TsOH; mineral acids and carboxylic acids are ineffective [2]. This acid specificity allows the operator to initiate oxidation on demand by TsOH addition and avoids background oxidation from residual acidity—an advantage not available with PDC systems that respond to HClO₄ or trichloroacetic acid [3].

Oxidation Protocols in DMF or DMSO Where Chlorinated Solvent Avoidance is Mandated

When synthetic protocols explicitly exclude chlorinated solvents (e.g., for environmental, regulatory, or substrate compatibility reasons), IDC's solubility profile—readily soluble in DMF and DMSO but very slightly soluble in CH₂Cl₂ and CHCl₃ —becomes an asset rather than a limitation. PDC's broader solubility, including in CH₂Cl₂, may tempt solvent selection that is incompatible with halogenated-solvent-free specifications. IDC effectively constrains the operator to DMF or DMSO, aligning with 'greener' solvent mandates while maintaining full oxidative functionality.

Laboratories Requiring In-House Oxidant Preparation with Minimal Hazardous Reagent Footprint

For research groups that prepare their own Cr(VI) oxidants rather than purchasing commercial formulations, IDC offers the simplest preparation protocol among onium dichromates. As detailed in Section 3 (Evidence Item 4), IDC is synthesized in a single step from imidazole and CrO₃ in water alone—no organic co-solvents, no mineral acids [4]. This compares favorably with the aqueous acetic acid medium required for benzimidazolium dichromates [5] and the 6 M HCl required for 1-methylimidazolium chlorochromate [6]. The reduced hazardous reagent inventory simplifies safety compliance and waste disposal.

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